molecular formula C33H22BrN3 B13714383 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine

2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine

Cat. No.: B13714383
M. Wt: 540.4 g/mol
InChI Key: PKJMFHDMIJZFDC-UHFFFAOYSA-N
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Description

2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of biphenyl derivatives with bromophenyl derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri(4-biphenylyl)-1,3,5-triazine: Similar structure but lacks the bromophenyl group.

    2,4-Di(4-biphenylyl)-6-phenyl-1,3,5-triazine: Similar structure but lacks the bromine atom.

Uniqueness

The presence of the bromophenyl group in 2,4-Di(4-biphenylyl)-6-(2-bromophenyl)-1,3,5-triazine distinguishes it from other triazines, potentially leading to unique chemical properties and applications. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s reactivity and functionality.

Properties

Molecular Formula

C33H22BrN3

Molecular Weight

540.4 g/mol

IUPAC Name

2-(2-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C33H22BrN3/c34-30-14-8-7-13-29(30)33-36-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-32(37-33)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H

InChI Key

PKJMFHDMIJZFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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